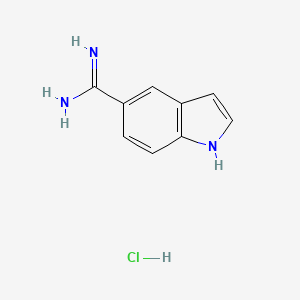

1H-Indole-5-carboximidamide hydrochloride

Description

General Context of Indole (B1671886) Derivatives in Chemical Biology

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged framework in medicinal chemistry and drug discovery. jchr.orgresearchgate.net This prominence stems from its widespread presence in bioactive natural products and its structural versatility, which allows for extensive chemical modification. mdpi.commdpi.com Indole, also known as benzo[b]pyrrole, is an aromatic heterocyclic compound with the chemical formula C8H7N. jchr.org Its structure is a cornerstone for numerous pharmaceutical compounds, and it can mimic protein structures, making it invaluable in the design of new drugs. jchr.orgresearchgate.net

Indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antidepressant effects. jchr.orgmdpi.com In oncology, for instance, indole-based compounds have been developed as agents that target key biological pathways involved in cancer progression, such as tubulin polymerization and protein kinase activity. mdpi.comnih.gov The ability to functionalize the indole ring at various positions allows medicinal chemists to fine-tune the molecule's properties to achieve desired biological effects and develop novel drugs with distinct mechanisms of action. researchgate.netmdpi.com

Significance of the Carboximidamide Moiety in Bioactive Compounds

The carboximidamide group, also known as a guanyl group when part of a larger structure, is a critical functional group in many biologically active compounds. Its significance is often linked to its ability to engage in specific molecular interactions, particularly hydrogen bonding and electrostatic interactions, with biological targets like enzymes and receptors.

Research has shown that the presence of the carboximidamide moiety can be essential for the biological activity of a compound. nih.gov For example, in the development of kinase inhibitors for cancer therapy, aryl carboximidamides have been identified as crucial for achieving potent inhibition of targets like BRAFV600E and p38α. nih.gov Similarly, novel piperine-carboximidamide hybrids have been developed as multi-targeted cytotoxic agents that inhibit EGFR, BRAF, and CDK2. nih.gov The related carboxamide functional group is also a common pharmacophore in drug discovery, valued for its stability and role in the structure of peptides and proteins. jocpr.com The structural and electronic properties of the carboximidamide moiety make it a valuable component in the design of targeted therapeutic agents.

Research Landscape of 1H-Indole-5-carboximidamide and its Structural Congeners

The specific compound 1H-Indole-5-carboximidamide and its close structural relatives have been the subject of various research endeavors to explore their therapeutic potential. While research on the hydrochloride salt form is specific, the broader class of indole-5-carboxamides and related congeners provides insight into the potential applications of this scaffold.

Derivatives of 1H-indole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases. nih.gov One study reported that while the 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was a weak inhibitor, other derivatives showed moderate potency, with 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid demonstrating the highest inhibitory activity towards butyrylcholinesterase (BuChE). nih.gov

The position of the carboxamide or related group on the indole ring is crucial for activity. Studies on N-(aminoiminomethyl)-1H-indole carboxamide derivatives as inhibitors of the Na+/H+ exchanger found that substitution at the 2-position of the indole ring conferred the most potent inhibitory activity in vitro. nih.gov Further exploration of these indole-2-carboxamide derivatives revealed that compounds with an alkyl or substituted alkyl group at the 1-position showed higher activity levels. nih.gov

In the field of oncology, indole-carboxamides have been investigated as potent antiproliferative agents. A series of 5-substituted-indole-2-carboxamides were designed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). rsc.org Several of these compounds demonstrated significant antiproliferative activity against multiple cancer cell lines, with some derivatives showing potent dual inhibitory action on both EGFR and CDK2. rsc.org Other research has focused on indole-2-carboxamides as multi-target inhibitors against EGFR, BRAFV600E, and VEGFR-2, with some compounds showing promising inhibitory activity across these key cancer-related kinases. researchgate.netnih.gov

Furthermore, the indoleamide scaffold has been fine-tuned to create derivatives with selective antitubercular activities, highlighting the versatility of this structural class in addressing infectious diseases. nih.gov Research into 3-phenyl-1H-indole-5-sulfonamides, another class of structural congeners, has led to the discovery of potent, isoform-selective inhibitors of carbonic anhydrases, which are targets for various pathologies. nih.govresearchgate.net

The collective research into 1H-Indole-5-carboximidamide and its structural analogs underscores the potential of this scaffold in developing targeted inhibitors for a range of enzymes and receptors implicated in diverse human diseases.

Data Tables

Table 1: Physicochemical Properties of 1H-Indole-5-carboxamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1H-indole-5-carboxamide | nih.gov |

| Molecular Formula | C9H8N2O | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1C(=O)N | nih.gov |

| InChIKey | GQMYQEAXTITUAE-UHFFFAOYSA-N | nih.gov |

| Solubility | Soluble in DMSO | smolecule.com |

Table 2: Selected Research Findings on Indole-Carboxamide Derivatives

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 5-Substituted-indole-2-carboxamides | EGFR, CDK2 | Compounds 5g , 5i , and 5j showed potent antiproliferative activity with GI50 values of 55 nM, 49 nM, and 37 nM, respectively. Compounds 5i and 5j were identified as potential dual EGFR/CDK2 inhibitors. | rsc.org |

| N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid | BuChE | Compound 6c (1-(3-chloro)benzylpiperidine amide) showed the highest inhibitory activity towards BuChE (30.06% inhibition at 10 µM). | nih.gov |

| N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives | Na+/H+ exchanger | Compound 49 (N-(aminoiminomethyl)- 1-(2-phenylethyl)-1H-indole-2-carboxamide) had the strongest in vitro activity. | nih.gov |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Compound Va demonstrated the highest inhibitory activity against EGFR with an IC50 value of 71 nM. Several compounds inhibited BRAFV600E with IC50 values ranging from 77 nM to 107 nM. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;/h1-5,12H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZHFVVCMZBMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695831 | |

| Record name | 1H-Indole-5-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154022-28-3 | |

| Record name | 1H-Indole-5-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1h Indole 5 Carboximidamide

Strategies for the Construction of the 1H-Indole Core

The synthesis of the indole (B1671886) nucleus is a well-established field, with numerous named reactions providing pathways to this essential heterocyclic system. Classic methods such as the Fischer, Larock, Reissert, and Bischler-Möhlau syntheses have long been employed. arabjchem.orgmdpi.com However, modern synthetic chemistry often favors transition-metal-catalyzed approaches due to their high efficiency, functional group tolerance, and versatility. arabjchem.orgmdpi.com

For the specific synthesis of precursors to 1H-Indole-5-carboximidamide, methods that allow for regioselective introduction of a functional group at the C5 position are paramount. A common strategy involves starting with a suitably substituted aniline, for example, 4-amino-3-halobenzonitrile, which already contains the nitrile group destined to become the carboximidamide. Palladium-catalyzed reactions, such as the Heck, Sonogashira, or Suzuki couplings, can then be used to construct the pyrrole (B145914) portion of the indole ring. arabjchem.orgresearchgate.net The Larock indole synthesis, for instance, which involves the palladium-catalyzed annulation of a 2-haloaniline with an alkyne, is a powerful tool for this purpose. mdpi.commdpi.com These methods provide a convergent route to 5-cyanoindoles, which are the direct precursors for the target compound.

Introduction and Modification of the 5-Carboximidamide Functionality

The carboximidamide (amidine) functional group is a key feature of the target molecule, contributing significantly to its chemical properties. Its installation and the subsequent modification of the indole scaffold are critical steps in generating analogues for structure-activity relationship (SAR) studies.

Precursor Chemistry: Nitrile to Amidine Transformations

The most prevalent and direct method for synthesizing a carboximidamide group is the transformation of a nitrile. The Pinner reaction is a cornerstone of this chemical conversion. wikipedia.orggoogle.com This two-step process begins with the acid-catalyzed reaction of the 5-cyanoindole (B20398) precursor with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This forms a stable intermediate known as an imidate salt, or Pinner salt. wikipedia.orgyoutube.com In the second step, the Pinner salt is treated with ammonia (B1221849) to yield the final 1H-indole-5-carboximidamide hydrochloride. wikipedia.org

Table 1: Pinner Reaction for 5-Cyanoindole to 1H-Indole-5-carboximidamide

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1H-Indole-5-carbonitrile, Alcohol (e.g., Ethanol) | Anhydrous Hydrogen Chloride (HCl) | Ethyl 1H-indole-5-carboximidate hydrochloride (Pinner Salt) |

| 2 | Ethyl 1H-indole-5-carboximidate hydrochloride | Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) | This compound |

Alternative methods for the nitrile-to-amidine conversion exist, which can be useful if the substrate is sensitive to the harsh acidic conditions of the Pinner reaction. These can include the use of organometallic reagents like lithium bis(trimethylsilyl)amide followed by hydrolysis or direct reaction with dimethylamine (B145610) mediated by n-butyllithium. organic-chemistry.orgstackexchange.com

Orthogonal Functionalization at Other Indole Positions

Creating a library of analogues requires the ability to selectively introduce functional groups at other positions of the indole ring without interfering with the 5-carboximidamide group. This is achieved through orthogonal functionalization strategies. The indole nitrogen (N1) is often protected with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) to prevent N-alkylation and direct reactions to other sites.

Once the nitrogen is protected, C-H functionalization or halogenation can provide synthetic handles at other positions. For instance, electrophilic bromination often occurs selectively at the C3 position. This halide can then be used in various transition-metal-catalyzed cross-coupling reactions to introduce new substituents. nih.gov Regioselective functionalization at the C4, C6, or C7 positions can also be achieved through directed metalation, where a directing group guides a metal catalyst to a specific C-H bond. nih.gov

Advanced Synthetic Approaches for Complex 1H-Indole-5-carboximidamide Analogues

To access more complex and diverse chemical matter, advanced synthetic methodologies are employed, leveraging the power of transition-metal catalysis and the efficiency of multi-component reactions.

Transition-Metal Catalyzed Couplings in Indole-Carboximidamide Synthesis

Transition-metal catalysis is a powerful engine for molecular diversification. dntb.gov.ua For derivatizing the 1H-Indole-5-carboximidamide scaffold, palladium-catalyzed cross-coupling reactions are particularly valuable. researchgate.netnih.gov A pre-functionalized indole, for example, a bromo-1H-indole-5-carbonitrile, can undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl groups. Similarly, Stille coupling with organostannanes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines can be used to install a wide array of functionalities at specific positions on the indole ring. arabjchem.orgnih.gov

Table 2: Application of Cross-Coupling Reactions for Indole Analogue Synthesis

| Reaction Name | Metal Catalyst | Reactant A (Indole Derivative) | Reactant B | Bond Formed |

| Suzuki Coupling | Palladium (Pd) | Halo-indole | Boronic Acid/Ester | C-C |

| Heck Coupling | Palladium (Pd) | Halo-indole | Alkene | C-C |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Halo-indole | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium (Pd) | Halo-indole | Amine | C-N |

Multi-Component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) offer a highly efficient strategy for rapidly building molecular complexity. nih.gov In an MCR, three or more reactants combine in a single pot to form a product that incorporates structural elements from each starting material. researchgate.net While the direct inclusion of the carboximidamide functionality in an MCR might be challenging, these reactions are exceptionally useful for constructing diverse indole cores that can be converted to the target compounds in subsequent steps. For example, an Ugi MCR can be employed to assemble a complex acyclic precursor from an aniline, an aldehyde, an isocyanide, and a carboxylic acid. rsc.orgrug.nl This precursor can then be subjected to a cyclization reaction, often acid-catalyzed or metal-mediated, to form a highly substituted indole-2-carboxamide, which could be further modified to introduce the 5-carboximidamide group. rug.nl This approach allows for the creation of large libraries of compounds from readily available starting materials in a time- and resource-efficient manner. nih.gov

Spectroscopic Characterization Techniques in Indole-Carboximidamide Synthesis

The unequivocal structural confirmation of synthetic intermediates and the final product, this compound, relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools in this process. Each technique provides unique and complementary information, allowing for the complete elucidation of the molecular structure, confirmation of functional groups, and verification of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are critical for the characterization of indole-carboximidamides.

¹H NMR Spectroscopy is used to identify the number, environment, and connectivity of protons in the molecule. For the 1H-indole-5-carboximidamide structure, specific resonances are expected:

Indole NH Proton: The proton on the indole nitrogen (N-1) typically appears as a broad singlet in the downfield region of the spectrum, often above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. researchgate.net

Aromatic Protons: The protons on the indole ring exhibit characteristic chemical shifts and coupling patterns. The C-2 proton usually appears as a singlet or a triplet (if coupled to N-H) between 7.0 and 8.5 ppm. youtube.com The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) will appear in the aromatic region (typically 7.0-8.0 ppm) with splitting patterns (doublets, triplets, or doublet of doublets) dictated by their relationship to one another. researchgate.netyoutube.com

Carboximidamide NH₂ Protons: The protons of the amidine group (-C(=NH)NH₂) are exchangeable and often appear as broad singlets. In the hydrochloride salt, these protons are expected to be significantly deshielded and may appear over a wide range. Their signal intensity would integrate to the appropriate number of protons. These signals can be confirmed by D₂O exchange, which results in their disappearance from the spectrum. libretexts.orgopenstax.org

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key expected signals for the 1H-indole-5-carboximidamide core include:

Carboximidamide Carbon: The carbon atom of the C=N group is typically found in the downfield region, often between 150 and 165 ppm.

Indole Carbons: The nine carbon atoms of the indole ring have distinct chemical shifts. Carbons adjacent to the nitrogen (C-2 and C-7a) and the carbon bearing the carboximidamide group (C-5) show characteristic resonances that are sensitive to the electronic environment. journals.co.za

Illustrative NMR data for the analogue N'-hydroxy-1H-indole-3-carboximidamide in CD₃OD. Data serves as an example for the indole core.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, the expected molecular ion peak in the positive ion mode would correspond to the protonated free base [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavages of the side chain and characteristic losses from the indole ring, such as the loss of HCN. scirp.orgnih.gov The accurate mass measurement is crucial to distinguish the target compound from potential isomers or impurities.

Expected mass spectrometry data for the protonated free base of 1H-Indole-5-carboximidamide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For the synthesis and characterization of 1H-Indole-5-carboximidamide, IR spectroscopy is particularly useful for tracking the conversion of the nitrile intermediate and confirming the presence of the key functional groups in the final product.

Key characteristic absorption bands include:

N-H Stretching: The indole N-H bond typically shows a sharp to medium absorption band around 3400-3300 cm⁻¹. The NH₂ group of the carboximidamide function is expected to show two bands in the 3450-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgopenstax.orgpressbooks.pub These bands are often sharp and less intense than O-H bands. libretexts.orgopenstax.orgpressbooks.pub

C=N Stretching: The carbon-nitrogen double bond of the imidamide group gives rise to a stretching vibration in the 1690-1640 cm⁻¹ region. This peak is crucial for confirming the formation of the desired functional group.

C-N Stretching: The stretching vibrations for aromatic C-N bonds are typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Aromatic C=C and C-H Stretching: The indole ring will display characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹.

The disappearance of the sharp C≡N stretching band from the starting material (indole-5-carbonitrile), typically seen around 2230-2210 cm⁻¹, provides clear evidence of a successful reaction.

Table of expected characteristic IR absorption bands for 1H-Indole-5-carboximidamide.

Molecular and Cellular Mechanism of Action Studies of 1h Indole 5 Carboximidamide Derivatives

Investigation of Molecular Target Interactions

The biological activity of 1H-Indole-5-carboximidamide derivatives is initiated by their physical interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes, binding to nucleic acids, or the modulation of complex protein-protein interactions.

Derivatives based on the indole (B1671886) scaffold have been extensively studied as inhibitors of various enzyme classes, a testament to the structural versatility of the indole nucleus.

Monoamine Oxidase B (MAO-B): Indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). mdpi.com A derivative, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, displayed an exceptionally low IC50 value of 0.227 nM for human MAO-B, with over 5700-fold selectivity against the MAO-A isoform. mdpi.com Computational docking studies suggest that these inhibitors interact with the enzyme's binding site, providing a rationale for their high potency despite their compact molecular size. mdpi.com The development of these inhibitors was aimed at creating drug candidates for neurodegenerative conditions like Parkinson's disease. nih.gov

Dihydrofolate Reductase (DHFR): The enzyme dihydrofolate reductase is a critical target in anticancer therapy, as its inhibition disrupts the synthesis of nucleotides necessary for cell proliferation. nih.gov A series of 1H-indole-based-meldrum linked 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their DHFR-inhibitory activity. nih.gov These compounds proved to be highly potent inhibitors, with IC50 values ranging from 3.48 µM to 30.37 µM. nih.gov Molecular docking analyses indicated that the most active inhibitors bind effectively within the active site of DHFR, correlating well with their observed inhibitory potential. nih.gov

Polyketide Synthase 13 (Pks13) Thioesterase Domain: Pks13 is an essential enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for new anti-tuberculosis drugs. nih.govmdpi.com The enzyme is critical for the final step of mycolic acid biosynthesis, a key component of the mycobacterial cell wall. nih.govnih.gov Research has shown that various ligands, including N-phenyl indoles, can inhibit the Pks13 enzyme, demonstrating potential as antitubercular agents. nih.govresearchgate.net While initial work focused on benzofuran (B130515) inhibitors, concerns over toxicity spurred the investigation of other scaffolds. nih.govmdpi.com A novel series of oxadiazole inhibitors that bind to the Pks13 thioesterase domain have been identified and optimized, highlighting the continued interest in targeting this enzyme. nih.govmdpi.com

Serine Proteases: Serine proteases are a large family of enzymes involved in diverse physiological and pathological processes. mdpi.comfrontiersin.org While a broad range of inhibitors have been developed, specific studies on 1H-Indole-5-carboximidamide are not prevalent in the reviewed literature. However, related indole derivatives have been explored as potential protease inhibitors. For instance, a synthesized indole-acetylene derivative was evaluated through docking assays against the serine protease kallikrein 5 (KLK5), which is considered a target for anticancer drugs. nih.gov

Adenosine (B11128) Receptors: Adenosine receptors are G protein-coupled receptors that mediate the physiological effects of adenosine. nih.gov While various compounds act as agonists or antagonists for these receptors, the reviewed literature did not provide specific evidence linking 1H-Indole-5-carboximidamide derivatives to significant adenosine receptor modulation. frontiersin.orgsigmaaldrich.com

Table 1: Enzyme Inhibition by Indole Derivatives Create an interactive table that allows the user to sort the data by Compound/Derivative, Target Enzyme, and IC50 Value.

| Compound/Derivative Class | Target Enzyme | Species/Source | IC50 Value | Selectivity |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Human | 0.227 nM | >5700-fold vs MAO-A |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Human | 1.59 nM | >6000-fold vs MAO-A |

| 1H-indole-based-meldrum linked 1H-1,2,3-triazoles | Dihydrofolate Reductase (DHFR) | Not Specified | 3.48 - 30.37 µM | Not Specified |

| N-phenyl indoles | Polyketide Synthase 13 (Pks13) | M. tuberculosis | Activity Confirmed | Not Specified |

Beyond enzyme inhibition, some indole derivatives can directly target the genetic material of a cell.

DNA Minor Groove Interactions: The minor groove of DNA is a recognized target for small molecules that can disrupt DNA-protein interactions and interfere with cellular processes like replication and transcription. Compounds that bind to the minor groove are typically concave, possess aromatic rings, and are cationic. Research has shown that bis-amidines with indole cores can bind strongly to the A-T rich regions of the DNA minor groove. This binding has been correlated with antiparasitic activity, suggesting that some indole derivatives may exert their therapeutic effects through this mechanism.

Modulating protein-protein interactions (PPIs) is an emerging strategy in drug discovery to target cellular pathways that are considered "undruggable" by traditional enzyme inhibitors. nih.govnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. nih.gov

Derivatives of indole carboxamides have shown promise as allosteric modulators of PPIs. For example, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor (AR) by binding to an allosteric site known as the binding function 3 (BF3). nih.gov This interaction prevents the conformational changes required for receptor activity, offering a potential strategy to overcome resistance to conventional anti-androgen therapies in prostate cancer. nih.gov Similarly, inhibitors targeting the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75 have been developed, validating the approach of allosteric inhibition of PPIs. nih.gov

Cellular Pathway Modulation

The interaction of 1H-Indole-5-carboximidamide derivatives with their molecular targets triggers a cascade of events within the cell, leading to the modulation of critical pathways such as apoptosis and cell cycle progression.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many indole compounds are effective inducers of apoptosis through multiple mechanisms. mdpi.com

One key mechanism involves the regulation of the Bcl-2 family of proteins. nih.gov Indole derivatives have been shown to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com Furthermore, these compounds can activate the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov Studies on 5-chloro-indole-2-carboxamides demonstrated a significant increase in the levels of initiator caspase-8 and executioner caspase-3. nih.gov

Other proposed mechanisms for apoptosis induction by indoles include the downregulation of pro-survival signaling pathways such as NF-κB and the inhibition of survivin, a protein that inhibits caspases and promotes cell survival. mdpi.com

Table 2: Apoptotic Effects of Indole Carboxamide Derivatives Create an interactive table that allows the user to sort the data by Compound, Cell Line, and Observed Effect.

| Compound | Cell Line | Observed Effect |

|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Panc-1 (Pancreatic Cancer) | 25-fold increase in Caspase-8 |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Panc-1 (Pancreatic Cancer) | 37-fold increase in Bax levels |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | Panc-1 (Pancreatic Cancer) | Down-regulation of Bcl-2 |

| Indole-aryl amide (Compound 5) | HT29 (Colon Cancer) | Promoted apoptosis |

The cell cycle is a tightly regulated process that governs cell division. Disruption of this cycle is a hallmark of cancer, and many chemotherapeutic agents work by inducing cell cycle arrest. Indole derivatives have been shown to interfere with cell cycle progression at various phases.

An indole-aryl amide derivative was found to cause an accumulation of colon cancer cells in the G0/G1 phase of the cell cycle in a dose-dependent manner. mdpi.com This arrest was accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21. mdpi.com In contrast, other indole alkaloids, such as the fascaplysin (B45494) derivative DBF, have been shown to block the cell cycle in the S and G2 phases in leukemia cells through the upregulation of the transcription factor E2F1. nih.gov Furthermore, a novel indoletrione derivative was reported to arrest colorectal cancer cells at the G2/M phase by stabilizing microtubules. mdpi.com This demonstrates that indole-based compounds can halt cell proliferation by targeting different checkpoints in the cell cycle.

Anti-Inflammatory Signaling Pathway Modulation

While direct studies on the anti-inflammatory mechanisms of 1H-Indole-5-carboximidamide hydrochloride are not extensively documented in publicly available research, investigations into related indole-carboxamide derivatives have provided insights into their potential to modulate inflammatory pathways.

One area of investigation has been the inhibition of enzymes that play a role in the inflammatory process. For instance, certain indole-based compounds have been explored for their inhibitory effects on Transmembrane Serine Protease 2 (TMPRSS2), a protein involved in the activation of viral glycoproteins, which can be associated with inflammatory responses. researchgate.net In silico molecular modeling studies have utilized derivatives such as 2-[6-(1-hydroxycyclohexyl)pyridin-2-yl]-1H-indole-5-carboximidamide as a reference compound for developing inhibitors of TMPRSS2. researchgate.netumich.edu

Furthermore, a review of indole compounds with therapeutic potential highlighted that 2-(6-((1-hydroxycyclohexyl)methyl)pyridin-2-yl)-1H-indole-5-carboximidamide exhibited notable activity, although the specific anti-inflammatory pathways modulated were not detailed. ijpsr.info The broader class of indole derivatives has been recognized for its anti-inflammatory properties, suggesting that the 1H-indole-5-carboximidamide scaffold is a promising area for further research into its specific effects on inflammatory signaling cascades. ijpsr.info

| Compound Name | Target/Pathway Investigated | Research Finding/Activity |

| 2-[6-(1-hydroxycyclohexyl)pyridin-2-yl]-1H-indole-5-carboximidamide | TMPRSS2 | Used in homology modeling as a reference inhibitor. researchgate.netumich.edu |

| 2-(6-((1-hydroxycyclohexyl)methyl)pyridin-2-yl)-1H-indole-5-carboximidamide | General Activity | Noted for having good activity in a review of indole derivatives. ijpsr.info |

Cell Division Inhibition Pathways

The investigation of 1H-indole-5-carboximidamide derivatives in the context of cancer has revealed mechanisms related to the inhibition of cell division. These studies primarily focus on the ability of these compounds to induce cell cycle arrest and apoptosis through various molecular interactions.

A significant area of research involves the development of heterocyclic diamidines as inhibitors of the HOXA9 transcription factor, which is crucial for the proliferation of certain leukemia cells. nih.gov A derivative, 2-(5-(4-Carbamimidoylphenyl) furan-2-yl)-1H-indole-5-carboximidamide dihydrochloride , was synthesized and evaluated for its cellular effects. nih.gov Treatment of leukemia cell models with related diamidine compounds led to comprehensive changes in cell survival, which were attributed to a combination of cell death, cell cycle arrest, and cell differentiation processes. nih.gov This suggests that the 1H-indole-5-carboximidamide moiety, as part of a larger molecule, can contribute to the disruption of the cell cycle in cancer cells.

Another line of research has focused on the role of indole derivatives as antagonists of the human adenosine A3 receptor (hA3R), which can be overexpressed in certain cancer cells. nih.govacs.org The synthesis and evaluation of (Z)-N′-Hydroxy-1-methyl-1H-indole-5-carboximidamide was part of a study to develop selective hA3R antagonists. nih.govacs.org The selective inhibition of hA3R in non-small cell lung carcinoma cells by related compounds was shown to inhibit cell proliferation. nih.govacs.org This indicates a mechanism of cell division inhibition mediated by the antagonism of specific cell surface receptors.

| Compound Derivative | Cell Line/Model | Pathway/Target | Effect on Cell Division |

| 2-(5-(4-Carbamimidoylphenyl) furan-2-yl)-1H-indole-5-carboximidamide dihydrochloride | HOXA9-dependant Leukemia Cell Model | HOXA9 transcription factor | Contributes to changes in cell survival, likely through cell cycle arrest and cell death. nih.gov |

| (Z)-N′-Hydroxy-1-methyl-1H-indole-5-carboximidamide | Non-small cell lung carcinoma cells (NCI-H1792) | Human Adenosine A3 Receptor (hA3R) Antagonist | Part of a series of compounds that inhibit cell proliferation through hA3R antagonism. nih.govacs.org |

Structure Activity Relationship Sar and Ligand Design Principles for 1h Indole 5 Carboximidamide Analogues

Elucidation of Pharmacophoric Elements within the 1H-Indole-5-carboximidamide Scaffold

The 1H-Indole-5-carboximidamide scaffold is composed of two key pharmacophoric elements: the indole (B1671886) ring and the carboximidamide group. The indole ring, a bicyclic aromatic heterocycle, typically serves as a hydrophobic core that can engage in van der Waals, pi-stacking, and hydrophobic interactions within a protein's binding pocket. nih.gov The nitrogen atom within the pyrrole (B145914) moiety of the indole can act as a hydrogen bond donor. nih.gov

The carboximidamide group, a strongly basic moiety, is a critical contributor to biological activity, primarily through its ability to form hydrogen bonds and electrostatic interactions. It is often considered a bioisostere of a guanidine (B92328) group. Research on related structures, such as allylidene hydrazine (B178648) carboximidamide derivatives, suggests that the -NH group of a similar guanidine moiety can form crucial hydrogen bonds with key amino acid residues like aspartate in the catalytic sites of enzymes such as BACE 1. nih.gov

The combination of these elements into a single chemical entity allows for multi-target engagement, a strategy that is gaining traction over single-target approaches. nih.gov The spatial arrangement and electronic properties of both the indole nucleus and the carboximidamide function are paramount for defining the molecule's interaction profile with its biological target.

Impact of Substituent Variations on Biological Activities

Modifications to the indole ring, including the positions, number, and nature of substituents, significantly influence the activity of indole-based compounds. The indole nucleus has several positions (N1, C2, C3, C4, C5, C6, C7) where substitutions can be made to modulate potency, selectivity, and pharmacokinetic properties. nih.govwikipedia.org The C3 position is noted as the most reactive site for electrophilic aromatic substitution, making it a common point for modification. wikipedia.org

Studies on related indole-2-carboxamides have shown that substitutions at the C5 position can be particularly impactful. For instance, the introduction of a chloro or fluoro group at C5 was found to enhance the modulatory potency at the CB1 receptor. nih.gov For a series of 1H-indole-7-carboxamides acting as α1-adrenoceptor agonists, an unsubstituted indole nitrogen (N1 position) was found to be optimal for activity. documentsdelivered.com The introduction of a 5-hydroxy group has also been shown to significantly alter the electronic properties and reduction potential of the indole ring system. psu.edu

Table 1: Effect of Indole Ring Substitutions on Biological Activity in Analogous Series

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Compound Class | Source |

|---|---|---|---|---|

| C5 | Chloro, Fluoro | Enhanced potency | 1H-indole-2-carboxamides | nih.gov |

| C3 | Short alkyl groups | Enhanced potency | 1H-indole-2-carboxamides | nih.gov |

| N1 | Substitution (vs. H) | Decreased activity | 1H-indole-7-carboxamides | documentsdelivered.com |

| C7 | Carboxamide | Essential for activity and selectivity | 1H-indole-7-carboxamides | documentsdelivered.com |

| C5 | Hydroxy (-OH) | Alters electronic properties and reactivity | Indole derivatives | psu.edu |

The carboximidamide group is a key interaction point, and its modification or replacement serves as a strategy to fine-tune binding affinity and specificity. This group is functionally related to carboxamides and guanidines.

In another example involving HIV-1 fusion inhibitors, the replacement of an indole ring system with a benzimidazole, which alters the hydrogen bonding and aromatic character, resulted in low binding and inhibitory properties, indicating the favorability of the indole scaffold in that specific context. nih.gov This highlights that even distal modifications can impact the function of the core pharmacophore.

Table 2: Impact of Carboximidamide/Carboxamide Group Modifications in Analogous Series

| Modification | Resulting Group | Effect on Activity/Selectivity | Reference Compound Class | Source |

|---|---|---|---|---|

| Removal of group | Proton | Decreased activity, loss of selectivity | 1H-indole-7-carboxamides | documentsdelivered.com |

| Bioisosteric Replacement | Methanesulfonamide | Decreased activity, retained selectivity | 1H-indole-7-carboxamides | documentsdelivered.com |

| Replacement of related moiety | Benzimidazole for Indole | Low binding and inhibitory properties | Bisindole HIV-1 Inhibitors | nih.gov |

In many analogues, a linker region is incorporated to connect the core indole scaffold to other chemical moieties or pharmacophores. The design of this linker—its length, flexibility, and chemical nature—is a critical aspect of optimizing biological activity.

For example, a series of dual AChE/BACE 1 inhibitors utilized a 3-atom allyl linker with a guanidine substitution (related to carboximidamide) to bridge two aromatic groups, one of which was an N-benzyl indole. nih.gov This linker was hypothesized to correctly position the pharmacophoric elements to interact with the catalytic sites of both enzymes simultaneously. nih.gov Similarly, other research has employed propyl linkers to connect N-substituted indole derivatives to various heterocyclic moieties to develop anti-inflammatory and antioxidant agents. nih.gov The optimization of this linker region is a key strategy in developing multi-target ligands. nih.gov

Table 3: Examples of Linker Design in Indole-Based Analogues

| Linker Type | Length/Composition | Purpose/Target | Reference Compound Class | Source |

|---|---|---|---|---|

| Allylidene hydrazine | 3-atom allyl linker | Dual inhibition of AChE and BACE 1 | Indol-3-yl-phenyl derivatives | nih.gov |

| Propyl linker | 3-carbon chain | Connect to heterocyclic moieties | N-substituted indoles | nih.gov |

| Direct (varied position) | 5-5' linkage vs 1,1' | Varied connectivity between indole rings | Bisindole HIV-1 Inhibitors | nih.gov |

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design for 1H-indole-5-carboximidamide analogues focuses on leveraging SAR data to create molecules with improved therapeutic profiles. A primary strategy is molecular hybridization, which involves combining multiple pharmacophoric elements into a single compound. nih.gov This approach was used to design dual inhibitors of AChE and BACE 1 by incorporating an N-benzyl indole (to target the PAS site of AChE) and a guanidine-like group on a linker (to target catalytic aspartate residues of BACE 1). nih.gov

Structure-based design, often aided by computational modeling, is another powerful strategy. By understanding the binding pocket of a target protein, substituents on the indole ring and modifications to the carboximidamide group can be chosen to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. nih.gov For instance, the development of water-soluble CB1 receptor agonists involved exploring structural variations of an initial indole-3-carboxamide hit to improve both potency and solubility, leading to a clinical candidate. rsc.org

The overarching goal of these strategies is to move from initial hits, which may have suboptimal properties, to lead compounds with enhanced potency, improved selectivity against off-targets, and better physicochemical characteristics. rsc.org

Preclinical Pharmacological Investigations in Vitro and in Vivo Research Models of 1h Indole 5 Carboximidamide Compounds

In Vitro Cellular Efficacy Studies

In vitro studies provide the foundational evidence for the therapeutic potential of novel chemical entities by assessing their effects on cultured cells. For 1H-indole-5-carboximidamide and related indole (B1671886) compounds, these investigations have spanned oncology, neuroprotection, infectious diseases, and immunology.

The antiproliferative activity of indole derivatives has been evaluated against a variety of human cancer cell lines. Research indicates that these compounds can inhibit cancer cell growth, often in a dose-dependent manner. waocp.org

For instance, a study on indole-aryl amide derivatives revealed that certain compounds exhibited selective toxicity towards malignant cell lines while sparing healthy cells. nih.gov Compound 5 from this series showed noteworthy selectivity against the HT29 colon cancer cell line and was found to induce cell cycle arrest in the G1 phase and promote apoptosis. nih.govnih.govresearchgate.net Another investigation into 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant, dose-dependent antiproliferative activity against the A549 lung cancer cell line and Human Umbilical Vein Endothelial Cells (HUVECs). waocp.org The findings suggest that the primary effect might be anti-angiogenic, with cytotoxicity occurring at higher concentrations. waocp.org

Table 1: Antiproliferative Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cell Line | Assay Type | Finding (IC₅₀) | Source |

|---|---|---|---|---|---|

| Indole-2-carboxamide | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | MTT | 14.4 µg/mL | waocp.org |

| Indole-2-carboxamide | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | MTT | 5.6 µg/mL | waocp.org |

| Indole-aryl-amide | Compound 5 | HT29 (Colon Cancer) | Cytotoxicity | Selective toxicity noted | nih.govresearchgate.net |

The potential for indole compounds to act as neuroprotective agents is an active area of research, particularly for neurodegenerative conditions like Alzheimer's disease. The strategy often involves targeting key enzymes implicated in the disease's pathology. nih.gov

A study focused on novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives explored their ability to dually inhibit acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE-1), two critical enzymes in Alzheimer's pathology. nih.gov The research, which was built upon previous work with similar scaffolds, synthesized and tested a series of compounds, identifying several that inhibited both enzymes in the micromolar range. nih.gov The design strategy involved incorporating an N-benzyl indole fragment, which is reported to bind to the peripheral anionic site (PAS) of AChE. nih.gov These findings present a promising lead for developing multi-target directed ligands for Alzheimer's disease treatment. nih.gov

Table 2: Dual Inhibition of AChE and BACE-1 by an Indole-based Derivative This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Finding (IC₅₀) | Source |

|---|---|---|---|

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | Acetylcholinesterase (AChE) | 57.09 µM | nih.gov |

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria, including multidrug-resistant strains. nih.govnih.gov Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. consensus.appresearchgate.net

One study investigating new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties found that most of the synthesized compounds showed significant antibacterial activity against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Notably, an indole-triazole derivative (Compound 3d ) and an indole-thiadiazole derivative (Compound 2c ) demonstrated excellent activity against MRSA. nih.gov Another research effort screened indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical public health threat. nih.gov Three agents, 5-iodoindole , 3-methylindole , and 7-hydroxyindole , displayed potent antimicrobial and antibiofilm activity, including synergistic effects when combined with conventional antibiotics. nih.gov Furthermore, a study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives showed efficacy against Salmonella spp., with one compound reducing biofilm formation by up to 5.2 log10. researchgate.net

Table 3: Antimicrobial Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Target Strain | Finding (MIC) | Source |

|---|---|---|---|---|

| Indole-triazole | Compound 3d | MRSA | 3.125 µg/mL | nih.gov |

| Indole-thiadiazole | Compound 2c | MRSA | 3.125 µg/mL | nih.gov |

| Indole Derivative | 7-hydroxyindole | XDRAB | Potent activity noted | nih.gov |

The modulation of immune and inflammatory responses is a key therapeutic goal for many diseases. nih.gov While the indole scaffold is known for its diverse pharmacological properties, specific data on the direct modulation of immune cell responses by 1H-indole-5-carboximidamide hydrochloride in cellular models is not extensively detailed in the available research. However, the broader class of indole-containing compounds has been associated with anti-inflammatory activity. researchgate.net The development of novel therapies for immune-related disorders often involves targeting specific points in the immune response cascade. nih.gov Oxidized phospholipids, for example, have been shown to act as modulators of the inflammatory response in monocytes and dendritic cells. nih.gov Further research is required to specifically elucidate the effects of 1H-indole-5-carboximidamide compounds on inflammatory pathways and cytokine production in immune cells.

In Vivo Efficacy in Non-Human Disease Models

Translating in vitro findings into in vivo efficacy is a critical step in drug development. This involves using non-human disease models, typically rodents, to assess a compound's therapeutic effect in a complex biological system. nih.gov

Animal models of Alzheimer's disease (AD) are crucial for understanding its pathology and for testing new therapeutic agents. nih.govjebms.org These models are often designed to replicate key hallmarks of the disease, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov

While direct in vivo efficacy studies for this compound in Alzheimer's models were not found, related research provides a strong rationale for such investigations. The in vitro work on indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, which demonstrated dual inhibition of AChE and BACE-1, suggests a promising strategy for AD treatment that warrants testing in animal models. nih.gov The successful development of an AD model is contingent on its ability to mimic the signs of the disease, including cognitive decline and neuronal loss, beyond just the pathological markers. nih.gov For instance, the intracerebroventricular streptozotocin (B1681764) (ICV-STZ) model in rodents is considered to closely resemble human non-familial AD as it can induce amyloid and tau pathology as well as neuroinflammation. jebms.org The promising in vitro and in silico results for indole carboximidamide derivatives provide a solid foundation for future efficacy testing in these established neurodegenerative animal models. nih.gov

Efficacy in Infectious Disease Animal Models (e.g., Pneumonia Mouse Model)

No studies were found that evaluated the efficacy of this compound in any animal model of infectious disease, including the pneumonia mouse model.

Efficacy in In Vivo Cancer Research Models

No research detailing the anti-tumor activity of this compound in any in vivo cancer models has been identified.

Computational Chemistry and Theoretical Modeling of 1h Indole 5 Carboximidamide Systems

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and mode of interaction between 1H-Indole-5-carboximidamide and its potential biological targets. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on energy functions to identify the most favorable interactions.

The indole (B1671886) ring and its derivatives are versatile scaffolds that have been successfully docked into a wide array of protein targets. nih.gov For instance, studies on indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which share the key carboximidamide functional group, have identified them as dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), both significant targets in Alzheimer's disease research. nih.gov Docking simulations of these compounds revealed critical interactions within the enzyme active sites. nih.gov

Key interactions for the indole carboximidamide scaffold often include:

Hydrogen Bonding: The carboximidamide group, with its amine and imine functionalities, is a potent hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with amino acid residues like tyrosine in the active site. nih.gov The indole NH group is also a consistent hydrogen bond donor. nih.gov

π-π Stacking: The aromatic indole ring frequently engages in π-π stacking interactions with aromatic residues of the protein, such as tyrosine, tryptophan, and phenylalanine. nih.govnih.gov

π-Cation Interactions: The positively charged carboximidamidium group can form strong π-cation interactions with aromatic residues in the binding pocket. nih.gov

Hydrophobic Interactions: The bicyclic indole core provides a significant hydrophobic surface that can interact favorably with nonpolar residues in the target protein. researchgate.net

The following table summarizes potential protein targets for indole-based compounds and the key interacting residues identified through molecular docking studies.

| Target Protein | PDB ID | Key Interacting Residues for Indole Scaffolds | Interaction Type |

| Acetylcholinesterase (AChE) | 4EY7 | Tyr124, Trp286, Tyr341 | Hydrogen Bond, π-π Stacking, π-Cation |

| Beta-secretase 1 (BACE1) | 2ZJE | Asp32, Asp228, Gly230 | Hydrogen Bond |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Met793, Asp831, Leu820 | Hydrogen Bond, π-H Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Leu83, Lys33, Gln131 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 3CLpro | 6LU7 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic |

This table is a composite based on docking studies of various indole derivatives and serves as an illustrative guide for potential interactions involving the 1H-Indole-5-carboximidamide scaffold. nih.govnih.govnih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze the conformational flexibility of the ligand and protein, and explore the kinetics of binding and unbinding events.

For systems involving indole carboximidamide derivatives, MD simulations have been instrumental in validating docking poses and understanding the stability of key interactions. In a study of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives targeting AChE, MD simulations were conducted to analyze the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms was monitored over the simulation time to ensure the system reached equilibrium and the ligand remained stably bound in the active site. nih.gov

These simulations can reveal:

Stability of Interactions: MD can quantify the persistence of specific interactions, such as hydrogen bonds and π-π stacking, over the simulation period. For example, simulations showed that interactions between an indole scaffold and residues like Tyr341 and Trp286 in AChE were maintained for a significant portion of the simulation time. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations capture this flexibility, providing a more realistic model of the binding event.

Role of Water Molecules: MD simulations explicitly model the surrounding water molecules, which can play a critical role in mediating ligand-protein interactions by forming water-bridged hydrogen bonds.

The insights from MD simulations are crucial for refining the understanding of the binding mode and for the rational design of derivatives with improved binding affinity and residence time at the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. rsc.orgresearchgate.net These methods provide a fundamental understanding of the electron distribution, molecular orbitals, and chemical reactivity of 1H-Indole-5-carboximidamide.

DFT calculations on indole and its substituted derivatives have shown that the nature and position of substituents significantly influence the electronic properties of the indole ring system. rsc.orgnih.gov For 1H-Indole-5-carboximidamide, the carboximidamide group at the 5-position acts as an electron-withdrawing group. This influences several key properties:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atoms of the carboximidamide group and the indole NH are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net For 5-substituted indoles, electron-withdrawing groups tend to lower the energy of both HOMO and LUMO. rsc.org

Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Redox Potentials: DFT calculations can accurately predict the oxidation potentials of substituted indoles. Studies have found good agreement between theoretical and experimental values, confirming that electron-withdrawing substituents at the 5-position increase the oxidation potential compared to unsubstituted indole. rsc.org

These quantum chemical insights are vital for predicting metabolic pathways, understanding reaction mechanisms, and providing parameters for developing more accurate QSAR models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org By developing a robust QSAR model, the activity of new, unsynthesized molecules can be predicted, guiding the design of more potent compounds.

For indole-based compounds, numerous QSAR studies have been successfully conducted. mdpi.commdpi.com A typical QSAR study for derivatives of 1H-Indole-5-carboximidamide would involve the following steps:

Data Set Preparation: A series of 1H-Indole-5-carboximidamide analogs with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA). acs.org

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. acs.orgmdpi.com

Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov

QSAR models for indole derivatives have successfully predicted activities for various targets, including monoamine oxidase (MAO) and SARS-CoV 3CL protease. nih.govacs.org For example, a QSAR model for indole-based MAO inhibitors identified the importance of two hydrophobic centers and specific hydrogen bond donor/acceptor sites for activity. acs.org Such models can provide a blueprint for designing novel 1H-Indole-5-carboximidamide derivatives with enhanced biological effects.

Table: Example of Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness-of-fit for the training set. | > 0.6 |

| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²pred (External r²) | Measures the predictive ability on an external test set. | > 0.6 |

These values represent general thresholds for a robust QSAR model. nih.govmdpi.com

Homology Modeling and De Novo Ligand Design

When the experimental 3D structure of a biological target for 1H-Indole-5-carboximidamide is not available, homology modeling (or comparative modeling) can be used to build a reliable model. nih.govyoutube.com This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a homologous protein with a known experimental structure (the "template"), aligning the target sequence with the template, and building the 3D model of the target based on the template's backbone. youtube.com This modeled protein structure can then be used for molecular docking and other structure-based design techniques. nih.gov

De novo ligand design refers to the computational generation of novel molecular structures from scratch that are predicted to bind to a specific target. acs.orgfrontiersin.org The 1H-Indole-5-carboximidamide scaffold can serve as an excellent starting point or fragment in a de novo design workflow. Common strategies include:

Growing: A starting fragment (like the indole core) is placed in the binding site, and new functional groups are added incrementally to occupy empty pockets and form favorable interactions. acs.org

Linking: Two or more fragments that bind to different sub-pockets of the active site are connected with a suitable linker to create a single, high-affinity molecule. frontiersin.org

Evolutionary Algorithms: These methods use principles of evolution, such as mutation and crossover, to iteratively modify and combine fragments to "evolve" a population of ligands with improved binding scores. acs.org

These approaches can generate novel chemical entities based on the 1H-Indole-5-carboximidamide core, exploring a much wider chemical space than traditional library screening and potentially leading to the discovery of highly innovative drug candidates. nih.govresearchgate.net

Emerging Research Applications and Future Directions for 1h Indole 5 Carboximidamide Derivatives

Development of Chemical Probes for Biological Research

The discovery of potent and selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. nih.gov Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. While much of the research on indole-carboximidamides is aimed directly at therapeutic lead identification, the principles underlying these discoveries are directly applicable to probe development.

The screening of small-molecule libraries is a primary method for identifying new chemical probes. nih.gov Libraries containing diverse indole (B1671886) scaffolds have been instrumental in this area. For instance, compounds from such libraries have been identified as probes for studying the cytoskeleton and for discriminating between closely related proteins within the same subfamily. nih.gov

Derivatives of the 1H-indole-5-carboximidamide scaffold are ideal candidates for developing chemical probes due to their structural features which facilitate key molecular interactions. The indole ring can engage in hydrogen bonding and π-stacking interactions, while the carboximidamide group provides a locus for strong hydrogen bond donor and acceptor capabilities, anchoring the molecule to its target protein. By modifying the core structure—for example, through substitutions on the indole nitrogen or other positions—researchers can fine-tune the molecule's affinity and selectivity, transforming a bioactive "hit" into a precise tool for biological exploration. The development of such probes is a critical step toward understanding the roles of new or "undruggable" targets in human disease. nih.gov

Lead Compound Identification for Novel Therapeutic Modalities Research

The 1H-indole-5-carboximidamide scaffold and its bioisosteric analogs, such as indole-carboxamides, have proven to be a fertile ground for identifying lead compounds in a wide array of diseases. A lead compound is a chemical starting point for drug design and optimization. The versatility of the indole core allows for its application in targeting diverse biological pathways implicated in cancer, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov

Anticancer Research: In oncology, indole derivatives are being heavily investigated as multi-targeted agents that can overcome drug resistance. nih.govnih.gov

Dual Kinase Inhibitors: A series of 5-substituted-indole-2-carboxamides were identified as potent dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), two key proteins in cancer progression. rsc.orgelsevierpure.com Compounds 5i and 5j from this series showed significant antiproliferative activity, with GI50 values of 49 nM and 37 nM, respectively. rsc.orgresearchgate.net

Multi-Kinase Inhibitors: Researchers have also designed indole-2-carboxamides that act as multi-target inhibitors against EGFR, BRAFV600E, and VEGFR-2. nih.gov Compound Va demonstrated potent inhibitory activity against EGFR with an IC50 value of 71 nM, while other compounds in the series effectively inhibited BRAFV600E. nih.gov This multi-targeted approach is a promising strategy for treating cancers that are resistant to single-target therapies. nih.gov

Neurodegenerative Disease Research: For Alzheimer's disease, researchers are exploring dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1). A series of novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were synthesized, with compound 1l emerging as a promising lead for its ability to inhibit both enzymes in the micromolar range. nih.gov

Inflammatory and Metabolic Disease Research: The indole scaffold is also central to the discovery of leads for inflammatory and metabolic conditions.

Ulcerative Colitis: An indole-2-carboxamide derivative, compound 19 , was developed as a potent inhibitor of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov This compound showed significant efficacy in a mouse model of ulcerative colitis, reducing colonic shortening and inflammatory cell infiltration. nih.gov

Gout: Targeting xanthine (B1682287) oxidase (XO) is a clinical strategy for treating gout. A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, designed based on the indole scaffold, yielded compound 6c , which exhibited potent XO inhibition with an IC50 value of 0.13 μM, making it 22-fold more potent than the existing drug allopurinol. nih.gov

Asthma: Early research identified substituted indole-5-carboxamides as potent antagonists of peptidoleukotrienes, which are mediators in asthma. nih.gov Compound 5q showed high affinity for the leukotriene receptor and significant oral activity in animal models. nih.gov

Table 1: Selected Indole-Carboximidamide Derivatives and Their Biological Targets

| Compound | Therapeutic Area | Target(s) | Bioactivity | Reference |

|---|---|---|---|---|

| 5i | Cancer | EGFR, CDK2 | GI50 = 49 nM | rsc.orgresearchgate.net |

| Va | Cancer | EGFR, BRAFV600E | EGFR IC50 = 71 nM | nih.gov |

| 1l | Alzheimer's Disease | AChE, BACE 1 | Micromolar Inhibition | nih.gov |

| 19 | Ulcerative Colitis | ASK1 | Potent Inhibition | nih.gov |

| 6c | Gout | Xanthine Oxidase (XO) | IC50 = 0.13 µM | nih.gov |

| 5q | Asthma | Leukotriene Receptor | Subnanomolar Affinity | nih.gov |

Advancements in Medicinal Chemistry of Indole-Carboximidamides

Advancements in the medicinal chemistry of indole-carboximidamides focus on synthetic strategies and the elucidation of structure-activity relationships (SAR) to create more potent, selective, and drug-like molecules. nih.gov

Synthetic Innovations: Chemists are continuously developing more efficient methods to synthesize indole derivatives. For example, the synthesis of certain indole-2-carboxamides was achieved via a coupling reaction using specific condensing agents like EDCI/HOBt or HBTU/HOBt. mdpi.com Other strategies involve multi-step reactions, such as the Claisen-Schmidt condensation followed by a nucleophilic addition to generate complex hydrazine carboximidamide derivatives. nih.gov The use of specific catalysts and green solvents like PEG has also been reported to streamline the synthesis of indolyloxadiazoles. researchgate.net

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact biological activity is at the heart of medicinal chemistry.

Lipophilicity and Bioavailability: In the development of leukotriene antagonists, researchers found that increasing the lipophilicity of the amide substituent on the indole-5-carboxamide core was crucial for improving oral activity. nih.gov

Substitutions on the Indole Ring: For xanthine oxidase inhibitors, studies indicated that incorporating a hydrophobic group on the nitrogen atom of the indole ring is essential for potent inhibitory activity. nih.gov In another study on EGFR inhibitors, the presence of a halogen atom (chlorine or bromine) at the 5-position of the indole moiety led to additional beneficial interactions within the target's binding pocket. nih.gov

Bioisosteric Replacement: The carboximidamide moiety itself is often used as a bioisostere—a functional group with similar physical or chemical properties to another—for carboxylic acids and esters. nih.gov This strategy can improve pharmacokinetic properties. For instance, the amidoxime (B1450833) group, a precursor to the carboximidamide, has been incorporated into designs to create prodrugs with enhanced profiles. nih.gov Similarly, replacing a part of the molecule with an isoxazole (B147169) ring, as seen in the development of xanthine oxidase inhibitors, is another effective hybridization strategy. nih.gov

These ongoing advancements in synthesis and SAR understanding allow chemists to rationally design novel indole-carboximidamide derivatives with optimized properties, paving the way for the next generation of therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1H-Indole-5-carboximidamide hydrochloride, and how can purity be optimized?

- Methodology :

- Route 1 : React 5-aminoindole with cyanogen bromide in acidic conditions, followed by HCl treatment to form the hydrochloride salt. Purify via recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity .

- Route 2 : Use a nitrosation approach: dissolve 5-aminoindole in concentrated HCl, add sodium nitrite at 0–5°C, and isolate the product via vacuum filtration .

- Purity Optimization :

- Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to monitor by-products. Adjust reaction stoichiometry and temperature to minimize impurities .

Q. How can the structural identity of this compound be confirmed?

- Techniques :

- NMR : -NMR (DMSO-d6) should show peaks at δ 8.2 (s, 1H, indole NH), δ 7.8–7.1 (m, aromatic protons), and δ 5.1 (s, 2H, NH) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 195.1; hydrochloride adduct at m/z 231.5) .

- X-ray Crystallography : Use SHELXL for refinement; resolve potential disorder in the imidamide group due to tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.